Higher Lipophilicity Enhances Organic Phase Partitioning
The target compound, 3-(hydroxy-methyl)-pentanedioic acid, demonstrates a logP value of -0.17, as curated in the Lipid Maps database [1]. In contrast, its nearest structural analog, 3-hydroxy-3-methylglutaric acid (meglutol; CAS 503-49-1), is reported with a logP of -0.31320 by Bocsci . The difference of ~0.14 log units indicates that the target compound is measurably less hydrophilic. This shift in lipophilicity influences both reversed-phase chromatographic retention and partitioning behavior in liquid-liquid extraction workflows, providing a quantitative basis for differentiating the two isomers during sample preparation or purification.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | -0.17 (Lipid Maps, calculated) |
| Comparator Or Baseline | 3-Hydroxy-3-methylglutaric acid (meglutol): -0.31320 (Bocsci, experimental) |
| Quantified Difference | ΔlogP ≈ +0.14 (target is ~38% more lipophilic on a logarithmic scale, translating to a ~1.4x higher octanol/water partition coefficient) |
| Conditions | Calculated logP (Lipid Maps); Experimental logP (Bocsci) |
Why This Matters
For procurement decisions in analytical chemistry and separation science, a logP difference of this magnitude directly affects reversed-phase HPLC retention times and organic-phase extraction efficiency, making the compound preferable for applications requiring slightly enhanced organic solubility.
- [1] Lipid Maps Structure Database (LMSD). LMFA01170091: 3-hydroxymethyl-glutaric acid. https://www.lipidmaps.org/databases/lmsd/LMFA01170091 View Source
